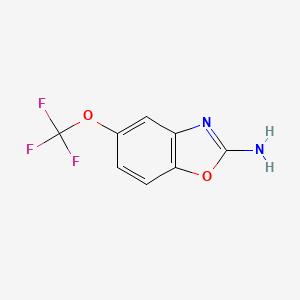

5-(三氟甲氧基)-1,3-苯并恶唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The trifluoromethoxy group is a chemical group that is often used in pharmaceuticals due to its unique properties . It can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted compounds is a topic of ongoing research . For example, 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Molecular Structure Analysis

The molecular structure of trifluoromethoxy-substituted compounds can be complex . The trifluoromethoxy group is orthogonal to the ring plane . This unique conformation must be taken into account when analyzing the molecular structure of these compounds .Chemical Reactions Analysis

Trifluoromethoxy-substituted compounds participate in a variety of chemical reactions . For example, the reaction of 2-chloro-5-trifluoromethoxypyrazine with 2 mol% of SbCl5 and stoichiometric amount of HF was complete after 1 h at 50 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethoxy-substituted compounds can vary . For example, the density of (Trifluoromethoxy)benzene is 1.226 g/mL at 25 °C (lit.) .科学研究应用

微波辅助合成苯并恶唑衍生物

苯并恶唑衍生物具有稠合苯环和恶唑环的特征,在材料科学中显示出显著的药理活性和性质。其合成中的一个显着进步是微波辅助技术的应用,与传统加热方法相比,该技术提供了一种更快、更有效的方法。这种方法允许在各种反应条件和起始原料下合成苯并恶唑衍生物,突出了其在现代化学研究中开发具有广泛药理特性的化合物的实用性 (Özil & Menteşe, 2020).

有机合成中的氨基-1,2,4-三唑

氨基-1,2,4-三唑作为精细有机合成工业中的基本原料,突显了含氮杂环的用途广泛。这些化合物已被用于生产农产品、药品、染料、高能材料和防腐添加剂。它们的应用扩展到耐热聚合物、荧光产品和离子液体的生产,展示了三唑衍生物在应用科学和生物技术中的广泛用途 (Nazarov et al., 2021).

三唑合成的进展

1,2,3-三唑衍生物的研究,得益于基于环保程序的铜催化的叠氮化物-炔烃环加成 (CuAAC),展示了三唑在药物发现、生物偶联和材料科学中的重要性。三唑合成环保方法的开发,包括使用可再生催化剂和绿色化学原理,强调了在扩大三唑衍生物在各个领域的实用性的同时,让化学合成更具可持续性的持续努力 (de Souza et al., 2019).

胺官能化吸附剂去除全氟和多氟烷基物质 (PFAS)

含胺吸附剂用于去除水源中的全氟和多氟烷基物质 (PFAS) 的研究表明了含氮化合物的关键应用领域。胺官能化吸附剂在 PFAS 去除中的有效性通过静电相互作用、疏水相互作用和吸附剂形态突出了将含氮官能团(例如苯并恶唑衍生物中发现的官能团)纳入环境修复技术中的潜力 (Ateia et al., 2019).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(trifluoromethoxy)-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOOWQOQBUXAFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)

![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)

![Prop-2-enyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)

![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)

![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine](/img/structure/B2383926.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)